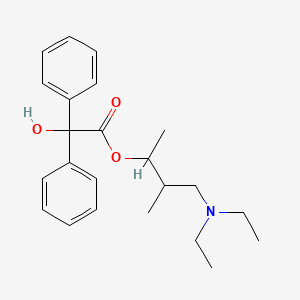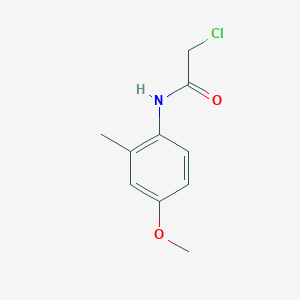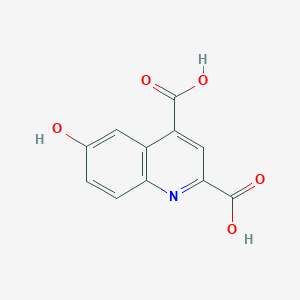
L-Alanyl pradimicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl pradimicin A is a derivative of pradimicin A, a nonpeptidic benzonaphtacenequinone antibiotic. Pradimicin A is known for its antifungal properties and its ability to bind carbohydrates, specifically mannose residues. This binding property makes it a potential therapeutic agent against viruses with highly glycosylated envelopes, such as the human immunodeficiency virus (HIV) and SARS-CoV-2 .
Vorbereitungsmethoden
The synthesis of L-Alanyl pradimicin A involves the incorporation of L-alanine into the pradimicin A molecule. The synthetic route typically starts with the fermentation of Actinomadura hibisca, which produces pradimicin A. The L-alanine is then introduced through a series of chemical reactions that modify the aglycone part of the molecule
Analyse Chemischer Reaktionen
L-Alanyl pradimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Wissenschaftliche Forschungsanwendungen
L-Alanyl pradimicin A has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate-binding interactions and the development of carbohydrate-binding agents.
Biology: It is employed in glycobiology research to understand the role of mannose residues in biological processes.
Medicine: It has potential therapeutic applications as an antiviral agent, particularly against HIV and SARS-CoV-2, due to its ability to inhibit viral entry by binding to glycoproteins on the viral envelope
Wirkmechanismus
The mechanism of action of L-Alanyl pradimicin A involves its specific binding to mannose residues on the surface of fungal cell walls or viral envelopes. This binding disrupts the integrity of the cell wall or envelope, leading to the inhibition of fungal growth or viral entry. The interaction is calcium-dependent, forming a ternary complex with mannose and calcium ions .
Vergleich Mit ähnlichen Verbindungen
L-Alanyl pradimicin A is part of the pradimicin family, which includes pradimicin A, B, and C, as well as benanomicins A and B. These compounds share a similar aglycone structure but differ in their side chains and sugar moieties. The unique incorporation of L-alanine in this compound distinguishes it from other pradimicins, potentially enhancing its binding affinity and specificity for mannose residues .
Similar compounds include:
Pradimicin A: Known for its antifungal and antiviral properties.
Pradimicin B and C: Variants with different sugar moieties.
Benanomicins A and B: Structurally related compounds with similar biological activities.
Eigenschaften
CAS-Nummer |
133917-47-2 |
|---|---|
Molekularformel |
C43H49N3O19 |
Molekulargewicht |
911.9 g/mol |
IUPAC-Name |
2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60) |
InChI-Schlüssel |
SZUMKGXXHSNVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)


![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)




![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
